DL-Alanine-d3

Description

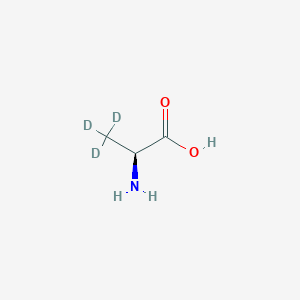

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VGCLAIIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480395 | |

| Record name | L-Alanine-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63546-27-0 | |

| Record name | L-Alanine-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Stability of DL-Alanine-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DL-Alanine-d3, a deuterated isotopologue of the amino acid DL-alanine. It is intended to serve as a critical resource for professionals in research and development who utilize stable isotope-labeled compounds for a variety of applications, including metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Core Chemical and Physical Properties

This compound is a white, crystalline solid, where the three hydrogen atoms on the methyl group are substituted with deuterium (B1214612).[1] This isotopic substitution is crucial for its application in analytical methodologies, providing a distinct mass shift without significantly altering its chemical behavior.

Below is a summary of its key quantitative properties.

| Property | Value | References |

| Molecular Formula | CD₃CH(NH₂)CO₂H | [2][3][4] |

| Molecular Weight | 92.11 g/mol | [2][3][5][6] |

| CAS Number | 53795-94-1 | [2][3][4] |

| Appearance | White solid / crystalline powder | [1][7] |

| Melting Point | ~289 °C (with decomposition) | [1][3][8] |

| Isotopic Purity | Typically ≥98 to 99 atom % D | [2][3] |

| Chemical Purity | Typically ≥98% | [2][4][5] |

| Solubility | Soluble in water. The non-deuterated form has a solubility of 16.7 g/100 mL at 25°C.[9][10] L-Alanine-d3 is soluble in PBS (pH 7.2) at 5 mg/mL.[11] It is slightly soluble in ethanol (B145695) and insoluble in ether.[7][10] | |

| InChI Key | QNAYBMKLOCPYGJ-FIBGUPNXSA-N | [3][8] |

| SMILES | [2H]C([2H])([2H])C(N)C(O)=O | [3] |

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity and purity of this compound.

| Parameter | Recommendation | References |

| Storage Temperature | Room temperature or -20°C for long-term stability. | [4][5][11] |

| Storage Conditions | Store in a dry place, protected from light and moisture.[2][4][5] For maximum stability, storage under an inert atmosphere (e.g., Argon) is recommended.[2] | |

| Shelf Life | Stable for at least 4 years when stored at -20°C.[11] It is recommended to re-analyze for chemical purity after three years if stored at room temperature.[12] | |

| Incompatibilities | Avoid strong oxidizing agents.[7] |

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to enhanced stability.[13] For instance, studies on other deuterated amino acids like tryptophan have shown that deuteration can markedly enhance photostability.[14] While specific studies on this compound are not detailed, this principle suggests a potential for increased resistance to certain degradation pathways compared to its non-deuterated counterpart.

Key Experimental Applications and Protocols

This compound is a versatile tool in modern research, primarily used as a tracer and an internal standard.[15][16]

Quantification by Mass Spectrometry (LC-MS/GC-MS)

The most common application of this compound is as an internal standard for the precise quantification of endogenous alanine (B10760859) in biological samples.[11][15] Its identical chemical behavior ensures co-elution with the analyte, while its M+3 mass shift allows for distinct detection by the mass spectrometer.

Experimental Workflow: Alanine Quantification using this compound Internal Standard

Caption: Workflow for quantifying alanine using this compound as an internal standard.

Methodology Outline:

-

Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled alanine and a fixed concentration of this compound.

-

Sample Preparation: Aliquot the biological sample (e.g., plasma, cell lysate) and spike with the same fixed concentration of this compound internal standard.

-

Extraction: Perform a protein precipitation and/or liquid-liquid extraction to remove interfering macromolecules. Common agents include acetonitrile (B52724) or methanol.

-

Analysis: Inject the processed sample onto an LC-MS or GC-MS system. The chromatographic method should resolve alanine from other matrix components. The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both unlabeled alanine and this compound.

-

Quantification: Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of alanine in the biological samples by interpolating their peak area ratios from this curve.

Applications in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is a powerful technique for simplifying complex spectra, particularly in the structural analysis of large proteins and biomolecules.[13] While methyl group deuteration is a common strategy, using deuterated amino acids like this compound during protein expression can help in signal assignment and spectral simplification.

Logical Relationship: Deuteration for NMR Spectral Simplification

Caption: How deuteration simplifies NMR spectra for structural analysis.[13]

Metabolic Flux and Pathway Tracing

This compound serves as an effective tracer for studying metabolic pathways in vivo and in vitro.[13] By introducing the labeled amino acid, researchers can track its incorporation into other molecules, providing insights into metabolic flux and protein turnover. A key pathway where this is relevant is the glucose-alanine cycle.

Conceptual Diagram: Tracing this compound in the Glucose-Alanine Cycle

Caption: Conceptual flow of labeled alanine in the glucose-alanine cycle.

Methodology Outline:

-

Administration: Introduce this compound into the biological system (e.g., cell culture media, animal model).

-

Time Course Sampling: Collect samples at various time points.

-

Metabolite Extraction: Extract metabolites from the collected samples.

-

LC-MS Analysis: Analyze the extracts using high-resolution mass spectrometry to identify and quantify downstream metabolites that have incorporated the deuterium label (e.g., pyruvate-d3, lactate-d3).

-

Flux Calculation: Use the time-course data on isotopic enrichment in different metabolite pools to model and calculate metabolic flux rates.

Handling and Safety Precautions

This compound is generally considered non-hazardous, but standard laboratory safety practices for handling chemical powders should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles with side protection, gloves, and a lab coat.[17]

-

Engineering Controls: Use in a well-ventilated area to avoid dust formation. If dust is generated, respiratory protection may be necessary.[17][18]

-

Handling: Avoid all unnecessary personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[18]

-

Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[18]

-

Storage: Keep containers securely sealed in a cool, dry place.[17][18]

References

- 1. DL-Alanine-3,3,3-d3 [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. DL -Alanine-3,3,3-d3 D 99atom 53795-94-1 [sigmaaldrich.com]

- 4. DL-Alanine (3,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-176-1 [isotope.com]

- 5. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. L-Alanine-3,3,3-d3 | C3H7NO2 | CID 12205391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DL-Alanine | 302-72-7 [chemicalbook.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. DL- Alanine | 302-72-7 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 10. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. carlroth.com [carlroth.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis and Purity of DL-Alanine-d3 for Scientific Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of DL-Alanine-d3, a deuterated isotopologue of the amino acid alanine (B10760859). Its primary application in scientific research is as an internal standard for mass spectrometry-based quantification of alanine and as a tracer in metabolic studies.[1][2] This document outlines the most common synthetic routes, detailed purification protocols, and analytical methodologies to ensure the high purity required for research applications.

Synthesis of this compound

The introduction of deuterium (B1214612) at the methyl position of DL-alanine can be achieved through several synthetic methodologies. The choice of method often depends on the desired scale, isotopic enrichment, and available starting materials.[1]

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. For this compound, this involves the reaction of deuterated acetaldehyde (B116499) (acetaldehyde-d4) with ammonia (B1221849) and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1][3][4]

Experimental Protocol: Strecker Synthesis of this compound

-

Imine Formation: In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride in aqueous ammonia is cooled in an ice bath. Deuterated acetaldehyde (acetaldehyde-d4) is added dropwise to the cooled solution while stirring. The reaction mixture is stirred for a period to allow for the formation of the corresponding imine.

-

Cyanide Addition: A solution of sodium cyanide in water is then added slowly to the reaction mixture, maintaining the low temperature. This results in the formation of the α-aminonitrile, 2-amino-3,3,3-trideuteriopropanenitrile.

-

Hydrolysis: The reaction mixture is then subjected to acidic hydrolysis, typically by adding a strong acid such as hydrochloric acid and heating under reflux. This step converts the nitrile group to a carboxylic acid, yielding this compound hydrochloride.

-

Neutralization and Isolation: After hydrolysis, the reaction mixture is cooled and neutralized with a base, such as ammonium hydroxide, to a pH of approximately 6-7. This causes the precipitation of the crude this compound, which can then be isolated by filtration.

Logical Workflow for Strecker Synthesis

Caption: Strecker synthesis workflow for this compound.

Catalytic Hydrogen-Deuterium Exchange

Another common method for preparing deuterated compounds is through catalytic hydrogen-deuterium (H-D) exchange. This involves treating non-deuterated DL-alanine with a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst.

Experimental Protocol: Catalytic H-D Exchange of DL-Alanine

-

Reaction Setup: DL-Alanine is dissolved in deuterium oxide (D₂O) in a pressure-rated reaction vessel. A heterogeneous catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added to the solution.[1]

-

Deuteration: The vessel is sealed and heated to an elevated temperature (e.g., 150-200°C) for a prolonged period (e.g., 24-48 hours).[5] The high temperature and pressure facilitate the exchange of the protons on the methyl group with deuterium from the solvent.

-

Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The D₂O is then removed under reduced pressure to yield the crude deuterated DL-alanine. The process may be repeated to achieve higher levels of isotopic enrichment.

Workflow for Catalytic H-D Exchange

Caption: Catalytic H-D exchange for this compound synthesis.

Purification of this compound

To achieve the high purity required for scientific applications, the crude this compound from the synthesis must undergo purification. Recrystallization is the most common and effective method.[6]

Experimental Protocol: Recrystallization of this compound

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot deionized water. Gentle heating and stirring can be applied to facilitate dissolution.[7]

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then hot-filtered to remove the charcoal.[7]

-

Precipitation: A water-miscible organic solvent in which DL-alanine has low solubility, such as methanol (B129727) or ethanol, is slowly added to the hot aqueous solution until it becomes slightly turbid.[7][8]

-

Crystallization: The flask is covered and allowed to cool slowly to room temperature, and then placed in a refrigerator or ice bath to maximize crystal formation.[7]

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent mixture, and then dried under vacuum to yield pure this compound.

Purification Workflow by Recrystallization

Caption: Purification of this compound via recrystallization.

Purity Assessment

A thorough assessment of chemical, isotopic, and enantiomeric purity is critical to ensure the quality of this compound for its intended scientific use.

Chemical Purity

Chemical purity is typically determined by standard analytical techniques.

| Parameter | Method | Typical Specification | Reference |

| Identity | ¹H NMR, ¹³C NMR, IR | Conforms to structure | [9][10] |

| Assay | HPLC, Titration | ≥98% | [11][12] |

| Appearance | Visual | White crystalline solid | [6] |

| Solubility | Visual | Soluble in water | [6] |

Isotopic Purity

Isotopic purity, or isotopic enrichment, is a measure of the percentage of molecules that contain the desired number of deuterium atoms.

| Parameter | Method | Typical Specification | Reference |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98 atom % D | [13][14] |

| Deuterium Incorporation | ²H NMR | Confirms position of deuterium | [15] |

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the mass-to-charge ratio (m/z) of the molecule, confirming the incorporation of three deuterium atoms (a mass shift of +3 compared to unlabeled alanine).[16] The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.[15]

NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the absence of a signal from the methyl group, indicating high levels of deuteration.[9][17] ²H NMR will show a signal corresponding to the deuterated methyl group.

Enantiomeric Purity

Since this compound is a racemic mixture, it is important to confirm the presence of both D and L enantiomers in approximately equal amounts. For applications requiring a specific enantiomer, chiral separation is necessary.

| Parameter | Method | Typical Specification | Reference |

| Enantiomeric Ratio | Chiral HPLC, Chiral GC | D/L ratio ≈ 1 | [18] |

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric composition of amino acids. The sample is either passed through a chiral stationary phase (CSP) that selectively retains one enantiomer over the other, or it is derivatized with a chiral reagent to form diastereomers that can be separated on a standard reverse-phase column.[10][19]

Experimental Protocol: Chiral HPLC Analysis of this compound

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

-

Chromatographic System: An HPLC system equipped with a chiral column (e.g., a teicoplanin-based column) and a UV or MS detector is used.

-

Mobile Phase: A typical mobile phase for the separation of underivatized amino acid enantiomers is a mixture of water, methanol, and a small amount of acid (e.g., formic acid).

-

Analysis: The sample is injected onto the column, and the retention times of the D and L enantiomers are recorded. The relative peak areas are used to determine the enantiomeric ratio.

Conclusion

The synthesis and purification of high-purity this compound are essential for its reliable use in research. The Strecker synthesis and catalytic H-D exchange are two effective methods for its preparation. Subsequent purification by recrystallization is crucial for removing chemical impurities. A comprehensive suite of analytical techniques, including NMR, MS, and chiral HPLC, must be employed to verify the chemical, isotopic, and enantiomeric purity of the final product, ensuring its suitability for demanding scientific applications such as metabolomics and pharmacokinetic studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. DL-ALANINE (3,3,3-D3) () for sale [vulcanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. DL-Alanine(302-72-7) 1H NMR spectrum [chemicalbook.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 12. DL-Alanine (3,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-176-1 [isotope.com]

- 13. DL -Alanine-3,3,3-d3 D 99atom 53795-94-1 [sigmaaldrich.com]

- 14. caymanchem.com [caymanchem.com]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. L-Alanine(56-41-7) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Stereochemistry in Biological Systems: A Technical Guide to DL-Alanine-d3 versus L-Alanine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of biological systems, the stereochemistry of molecules plays a pivotal role in their recognition, transport, and metabolism. Alanine (B10760859), a non-essential amino acid, exists as two stereoisomers: L-alanine and D-alanine. While L-alanine is a fundamental building block of proteins and a key player in energy metabolism, D-alanine is primarily associated with bacterial cell walls, although it is also found in smaller quantities in mammals with specific physiological roles. The use of stable isotope-labeled compounds, such as deuterated alanine, has become an indispensable tool for tracing metabolic pathways and understanding pharmacokinetics. This technical guide provides an in-depth comparison of DL-Alanine-d3 (a racemic mixture of D- and L-alanine-d3) and L-Alanine-d3 in biological systems, focusing on their distinct metabolic fates, the experimental protocols to study them, and their implications in research and drug development.

Core Distinctions in Metabolism and Biological Roles

The fundamental difference in the biological processing of this compound and L-Alanine-d3 lies in the stereospecificity of mammalian enzymes and transporters. When a biological system is presented with this compound, it effectively encounters two distinct molecules, each embarking on a different metabolic journey. L-Alanine-d3 is readily recognized by transporters and enzymes that handle endogenous L-alanine, while D-Alanine-d3 is primarily metabolized by a separate, stereoselective pathway.

L-Alanine-d3: Integration into Central Carbon Metabolism

L-Alanine-d3, as the deuterated analogue of the naturally occurring L-enantiomer, is actively transported into cells and participates in central metabolic pathways.[1] Its primary role is intertwined with glucose metabolism through the Glucose-Alanine Cycle .[2][3] In this cycle, muscle and other peripheral tissues transfer amino groups and carbon skeletons to the liver for gluconeogenesis.[4] L-alanine is synthesized in muscle from pyruvate (B1213749) via transamination and transported to the liver, where it is converted back to pyruvate, which can then be used to synthesize glucose.[2]

D-Alanine-d3: The Path of Oxidative Deamination

In contrast to its L-isomer, D-Alanine-d3 is not a substrate for the enzymes of the Glucose-Alanine Cycle. Instead, its metabolism in mammals is primarily governed by the flavoenzyme D-amino acid oxidase (DAO) .[5] DAO is predominantly found in the peroxisomes of the liver and kidney and catalyzes the oxidative deamination of D-amino acids.[5] This reaction converts D-alanine to pyruvate, ammonia, and hydrogen peroxide.[6] Due to this distinct metabolic pathway, the administration of this compound will result in the production of metabolites from both the Glucose-Alanine Cycle (from the L-isomer) and DAO activity (from the D-isomer). Mammalian cells do not synthesize D-alanine; its presence is attributed to dietary intake (especially from fermented foods) and the gut microbiota.[5]

Quantitative Data Comparison

The differential metabolism of L- and D-alanine leads to distinct pharmacokinetic and metabolic flux profiles. The following tables summarize key quantitative data from studies investigating the metabolism of these enantiomers.

Table 1: Pharmacokinetic Parameters of D-Alanine in Humans Following Oral Administration [7][8][9][10][11]

| Parameter | Value (Low Dose - 1g) | Value (High Dose - 3g) |

| Peak Plasma Concentration (Cmax) | 588.4 ± 40.9 µM | Proportional increase |

| Time to Peak Concentration (Tmax) | 0.60 ± 0.06 h | Not significantly different |

| Plasma Clearance | 12.5 ± 0.3 L/h (208 ± 5 mL/min) | Not significantly different |

| Volume of Distribution | 8.3 ± 0.7 L | Not significantly different |

| Half-life (t1/2) | 0.46 ± 0.04 h | Not significantly different |

| Urinary Clearance at Peak | ~77 mL/min | Not significantly different |

| Fractional Excretion | Increased from ~14% to ~65% | Not significantly different |

Table 2: Comparative Metabolic Fate of L- and D-Alanine in Rat Liver [12]

| Parameter | L-[13C]Alanine | D-[13C]Alanine |

| Enrichment of Alanine Pool | 11% | 70% |

| Primary Metabolic Pathway | Glucose-Alanine Cycle | D-amino acid oxidase |

| Entry into TCA Cycle | Primarily via Pyruvate Carboxylase | Primarily via Pyruvate Carboxylase (after conversion to pyruvate by DAO) |

| Ratio of Pyruvate Dehydrogenase to Pyruvate Carboxylase Activity | ~28% | ~28% |

Signaling Pathways and Biological Interactions

The distinct metabolic fates of L- and D-alanine are paralleled by their differential involvement in cellular signaling.

L-Alanine and mTOR Signaling

L-alanine, along with other amino acids, can influence the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism.[13] Amino acid availability is sensed by the mTORC1 complex, and L-alanine can contribute to its activation, thereby promoting protein synthesis.[13]

D-Alanine and Neuromodulation/Metabolic Regulation

D-alanine has been shown to act as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor , a key receptor in excitatory neurotransmission.[5][6] This suggests a potential role for D-alanine in modulating neuronal activity. Furthermore, emerging research indicates that D-alanine can influence circadian rhythms and glucose metabolism , potentially through its effects on gluconeogenesis in the kidney.[5] There is also evidence for the specific localization of D-alanine in endocrine tissues like the pituitary and pancreas, suggesting a role in blood glucose regulation.[14]

Mandatory Visualizations

Caption: Metabolic Fate of L-Alanine-d3 via the Glucose-Alanine Cycle.

Caption: Metabolic Fate and Signaling of D-Alanine-d3.

Caption: General Experimental Workflow for Stable Isotope Tracing with Deuterated Alanine.

Experimental Protocols

Protocol 1: D-Amino Acid Oxidase (DAO) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methods for determining DAO activity in tissue or cell lysates.[15][16][17][18]

1. Materials:

-

D-Amino Acid Oxidase Assay Buffer

-

DAAO Substrate (D-Alanine)

-

DAAO Probe (e.g., a fluorometric probe that reacts with H2O2)

-

Horseradish Peroxidase (HRP)

-

H2O2 Standard

-

96-well microplate

-

Microplate reader (fluorescence or absorbance)

-

Tissue or cell lysate samples

2. Sample Preparation:

-

Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold DAAO Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[17]

-

Cells: Resuspend 1-5 x 10^6 cells in 50 µL of ice-cold DAAO Assay Buffer. Homogenize and centrifuge at 10,000 x g for 5 minutes at 4°C to collect the supernatant.[17]

3. Assay Procedure:

-

Prepare a standard curve using the H2O2 standard.

-

Add 50 µL of sample (or positive control) to the wells of the 96-well plate.

-

Prepare a Reaction Mix containing DAAO Assay Buffer, DAAO Probe, HRP, and DAAO Substrate.

-

Add 50 µL of the Reaction Mix to each well.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in a kinetic mode at 25°C for 30-60 minutes.[15]

-

Calculate the DAO activity from the rate of change in fluorescence or absorbance, using the H2O2 standard curve for quantification.

Protocol 2: Stable Isotope Tracing with L-Alanine-d3 in Cultured Mammalian Cells followed by GC-MS Analysis

This protocol outlines a general procedure for tracing the metabolism of L-Alanine-d3 in adherent mammalian cells.[19][20][21][22]

1. Materials:

-

Adherent mammalian cell line of interest

-

Culture medium deficient in L-alanine

-

L-Alanine-d3

-

Dialyzed Fetal Bovine Serum (dFBS)[20]

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (all HPLC grade)

-

Cell scrapers

-

Centrifuge tubes

-

GC-MS system

2. Cell Culture and Labeling:

-

Culture cells to ~80% confluency in standard medium.

-

Prepare the labeling medium by supplementing the L-alanine-deficient base medium with L-Alanine-d3 at the desired concentration and dFBS.

-

Remove the standard medium, wash the cells once with PBS, and add the labeling medium.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into metabolites.

3. Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cell monolayer with ice-cold PBS.

-

Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.[22]

-

Collect the cell extract into a centrifuge tube.

-

Perform a liquid-liquid extraction by adding chloroform and water to separate polar and nonpolar metabolites.

-

Centrifuge to separate the phases and collect the polar (aqueous) phase containing amino acids.

-

Dry the polar extract under a stream of nitrogen or using a speed vacuum.

4. Derivatization for GC-MS Analysis:

-

The polar nature of amino acids requires derivatization to increase their volatility for GC-MS analysis. A common method is silylation.

-

To the dried metabolite extract, add a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile).[23]

-

Heat the mixture (e.g., at 70-100°C for 1-4 hours) to complete the derivatization.

5. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable GC column and temperature gradient to separate the derivatized amino acids.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to detect the different isotopologues of alanine and its downstream metabolites.

-

Analyze the mass isotopomer distribution to determine the extent of L-Alanine-d3 incorporation and to calculate metabolic fluxes.

Conclusion

The choice between this compound and L-Alanine-d3 as a tracer is critical and depends entirely on the biological question being addressed. L-Alanine-d3 is the appropriate choice for studying the dynamics of the Glucose-Alanine Cycle, gluconeogenesis, and the integration of alanine into central carbon metabolism. In contrast, this compound offers the opportunity to simultaneously probe both L-alanine metabolism and the D-amino acid oxidative pathway. Understanding the distinct metabolic fates and signaling roles of these stereoisomers is crucial for accurate experimental design and data interpretation in metabolic research and drug development. The provided protocols and visualizations serve as a foundational guide for researchers to explore the stereochemistry-driven complexities of alanine metabolism in biological systems.

References

- 1. All You Need to Know About DL-Alanine [ahb-global.com]

- 2. Cahill cycle - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Regulation of hepatic mitochondrial oxidation by glucose-alanine cycling during starvation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic analysis of D-Alanine upon oral intake in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

- 9. medrxiv.org [medrxiv.org]

- 10. Kinetic analysis of D-Alanine upon oral intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

- 16. frontiersin.org [frontiersin.org]

- 17. cohesionbio.com.cn [cohesionbio.com.cn]

- 18. worthingtonweb.com [worthingtonweb.com]

- 19. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Racemic Nature of DL-Alanine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of chirality and racemic mixtures, focusing on the isotopically labeled amino acid, DL-Alanine-d3. This document provides a comprehensive overview of its synthesis, physicochemical properties, and the analytical techniques used for its characterization, tailored for professionals in research and drug development.

Fundamentals of Chirality and Racemic Mixtures

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers.[1] These enantiomers are chemically identical in an achiral environment but exhibit different properties in the presence of other chiral molecules, such as biological receptors or enzymes. Alanine (B10760859), with the exception of the simplest amino acid glycine, possesses a chiral center at its α-carbon, giving rise to two enantiomers: L-alanine and D-alanine.

A racemic mixture , or racemate, is a mixture containing equal amounts (50:50) of the left-handed (L) and right-handed (D) enantiomers of a chiral molecule.[2] Due to the equal and opposite rotation of plane-polarized light by the two enantiomers, a racemic mixture is optically inactive.[3] The designation "DL" or "(±)" preceding a compound's name, such as in DL-Alanine, signifies its racemic nature.[2]

The deuterium-labeled analogue, this compound, consists of an equimolar mixture of D-Alanine-d3 and L-Alanine-d3. The three hydrogen atoms on the methyl group of alanine are replaced by deuterium (B1214612) atoms. This isotopic labeling is a powerful tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses, without significantly altering the molecule's chemical reactivity.

Synthesis of Racemic this compound

The synthesis of racemic DL-Alanine inherently produces a 50:50 mixture of the D and L enantiomers because the starting materials and reaction conditions are achiral.[4] Two classical methods for the synthesis of racemic α-amino acids are the Strecker synthesis and the Bucherer-Bergs synthesis. To produce this compound, deuterated starting materials are used.

Strecker Synthesis

The Strecker synthesis is a two-step process that produces an α-amino acid from an aldehyde (or ketone).[5][6][7] For this compound, the synthesis would start with acetaldehyde-d4 (B137916).

Step 1: Formation of α-Aminonitrile Acetaldehyde-d4 reacts with ammonia (B1221849) and cyanide to form α-aminonitrile-d4.

Step 2: Hydrolysis The α-aminonitrile-d4 is then hydrolyzed to yield this compound.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another effective method for synthesizing racemic α-amino acids, which proceeds through a hydantoin (B18101) intermediate.[8][9]

Step 1: Hydantoin Formation Acetaldehyde-d4 reacts with ammonium (B1175870) carbonate and potassium cyanide to form 5-methyl-d3-hydantoin.

Step 2: Hydrolysis The hydantoin intermediate is then hydrolyzed to produce this compound.

Physicochemical Properties

The physicochemical properties of the individual enantiomers of alanine-d3 are expected to be very similar to their non-deuterated counterparts, with minor differences arising from the increased mass of deuterium. The properties of the racemic mixture, this compound, may differ from that of the pure enantiomers, particularly in terms of melting point and solubility.

| Property | D-Alanine | L-Alanine | DL-Alanine | D-Alanine-d3 (estimated) | L-Alanine-d3 (estimated) | This compound |

| Molecular Weight ( g/mol ) | 89.09 | 89.09 | 89.09 | 92.11 | 92.11 | 92.11 |

| Melting Point (°C) | 291 (dec.)[10] | 314.5 (dec.) | ~295-300 (dec.)[10] | ~291 (dec.) | ~314.5 (dec.) | 289 (dec.) |

| Solubility in Water (g/L at 25°C) | 165[11] | 166.5[12] | 167.2[2] | ~165 | ~166.5 | Slightly lower than non-deuterated |

| pKa (carboxyl group at 25°C) | 2.31[13] | 2.34[3][14] | ~2.34 | ~2.31 | ~2.34 | ~2.34 |

| pKa (amino group at 25°C) | 9.48[15][16] | 9.69[3][14] | ~9.69 | ~9.48 | ~9.69 | ~9.69 |

Note: "dec." indicates decomposition. The properties for the deuterated enantiomers are estimated based on the data for the non-deuterated forms and the known minor effects of deuterium substitution on these properties.

Experimental Protocols

Synthesis of this compound via Strecker Synthesis

Materials:

-

Acetaldehyde-d4 (CD3CHO)

-

Ammonium chloride (NH4Cl)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride in water.

-

Add a solution of potassium cyanide in water to the ammonium chloride solution.

-

Cool the mixture in an ice bath and slowly add acetaldehyde-d4 with stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Acidify the reaction mixture with concentrated hydrochloric acid and reflux for several hours to hydrolyze the intermediate α-aminonitrile.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Evaporate the solution to dryness.

-

Extract the crude this compound from the inorganic salts with hot ethanol.

-

Cool the ethanol extract to crystallize the product.

-

Filter the crystals, wash with cold ethanol and diethyl ether, and dry under vacuum.

Determination of Enantiomeric Composition by Chiral HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

-

Chiral stationary phase (CSP) column (e.g., Astec® CHIROBIOTIC® T).

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (HPLC grade)

-

Triethylamine (HPLC grade)

-

This compound sample

-

D-Alanine and L-Alanine standards

Procedure:

-

Prepare the mobile phase, for example, a mixture of methanol, water, acetic acid, and triethylamine. The exact composition should be optimized for the specific column used.

-

Dissolve a small amount of the this compound sample in the mobile phase.

-

Prepare standard solutions of D-Alanine and L-Alanine.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions individually to determine the retention times of the D and L enantiomers.

-

Inject the this compound sample.

-

Monitor the elution of the enantiomers using the UV or MS detector.

-

Integrate the peak areas of the D and L enantiomers in the chromatogram of the this compound sample.

-

A racemic mixture should exhibit a 1:1 peak area ratio for the two enantiomers.

Determination of Isotopic Purity by Mass Spectrometry

Instrumentation:

-

Mass Spectrometer (e.g., Electrospray Ionization-Mass Spectrometry, ESI-MS).

Reagents:

-

This compound sample

-

Solvent compatible with the mass spectrometer (e.g., methanol/water).

Procedure:

-

Prepare a dilute solution of the this compound sample in the appropriate solvent.

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of alanine-d3 (m/z ~93.1 for [M+H]+).

-

Analyze the isotopic distribution of the molecular ion peak.

-

The isotopic purity is calculated based on the relative abundance of the ion corresponding to the fully deuterated species (d3) compared to the ions corresponding to partially deuterated (d1, d2) and non-deuterated (d0) species.

Visualizations

Caption: D- and L-Alanine are non-superimposable mirror images.

Caption: Workflow for the synthesis of this compound.

Caption: Composition of the racemic mixture this compound.

Conclusion

This compound is a racemic mixture of the D and L enantiomers of alanine, where the methyl group is labeled with deuterium. Its synthesis via achiral routes, such as the Strecker or Bucherer-Bergs methods, inherently results in an equimolar mixture of both enantiomers. The physicochemical properties of the deuterated enantiomers are very similar to their non-deuterated counterparts. The characterization of this compound relies on analytical techniques that can distinguish between enantiomers, such as chiral HPLC, and confirm isotopic purity, such as mass spectrometry. Understanding the racemic nature of this compound is crucial for its proper application in research and development, particularly in fields where stereochemistry plays a critical role.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Application Note 25 â Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins [isotope.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. How can (±)-alanine be prepared by Strecker's synthesis? Write down the r.. [askfilo.com]

- 13. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 15. medschoolcoach.com [medschoolcoach.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical Characteristics of Deuterated DL-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated DL-Alanine. Deuterium-labeled compounds are critical tools in pharmaceutical and bioanalytical research, offering unique advantages in metabolic studies, pharmacokinetic analysis, and structural biology. Understanding the physical properties of deuterated DL-Alanine is essential for its effective application.

Core Physical and Spectroscopic Properties

The substitution of hydrogen with deuterium (B1214612) results in notable changes to the physical properties of DL-Alanine, primarily due to the increased mass and altered vibrational modes of the C-D bond compared to the C-H bond.

The following table summarizes key physical properties for various deuterated and non-deuterated forms of alanine (B10760859). Data for L- and D- enantiomers are included for comparative purposes where specific data for the DL-racemic mixture is not available.

| Property | DL-Alanine (2,3,3,3-D₄) | L-Alanine-2-d | L-Alanine-d₄ | Non-Deuterated DL-Alanine | Non-Deuterated L/D-Alanine |

| Molecular Formula | C₃H₃D₄NO₂ | C₃H₆DNO₂ | C₃H₃D₄NO₂ | C₃H₇NO₂ | C₃H₇NO₂ |

| Molecular Weight | 93.12 g/mol [1][2] | 90.10 g/mol | 93.12 g/mol [2] | 89.09 g/mol | 89.09 g/mol |

| Melting/Decomposition Point | No data available | 314.5 °C (dec.) | No data available | ~295-297 °C (dec.) | L-form: ~226 °C (onset) D-form: ~232 °C (onset)[3] |

| Crystal System | No data available | No data available | No data available | Monoclinic | Orthorhombic[4] |

| Space Group | No data available | No data available | No data available | P2₁/c | P2₁2₁2₁[4] |

| Phase Transition Temp. | No data available | No data available | ~170 K (fully deuterated L-alanine)[5] | Not reported | Not reported |

| THz Absorption Peak (cm⁻¹) | 41.8 cm⁻¹[6] | No data available | 72.7 cm⁻¹ (for L-alanine-d₇)[6] | 41.8 cm⁻¹[6] | L/D-form: 74.4 & 85.7 cm⁻¹[6] |

Isotopic Effects on Physical Properties

The replacement of hydrogen with deuterium introduces significant isotopic effects that manifest in the structural and dynamic properties of alanine.

-

Vibrational Spectroscopy: Deuteration leads to observable shifts in vibrational frequencies. In Terahertz Time-Domain Spectroscopy (THz-TDS), the absorption spectra for DL-alanine show a characteristic peak at 41.8 cm⁻¹, which is distinct from the peaks observed for the L- and D-enantiomers (74.4 and 85.7 cm⁻¹).[6] This difference highlights the sensitivity of THz spectroscopy to crystal structure. For deuterated L-alanine (L-alanine-d₇), the 74.4 cm⁻¹ band shifts to 72.7 cm⁻¹, a direct consequence of the increased reduced mass.[6] These shifts are attributed to altered intermolecular vibrational modes, particularly those involving hydrogen bonds.[6][7]

-

Crystal Structure and Phase Transitions: Deuteration can alter hydrogen-bonding interactions within the crystal lattice, an observation known as the Ubbelohde effect.[5] Studies on fully deuterated L-alanine using neutron diffraction and Raman scattering have revealed significant geometric changes as a function of temperature, leading to the observation of a structural phase transition at approximately 170 K.[5] This transition is not observed in the non-deuterated form and is linked to the rearrangement of hydrogen bonds and changes in torsional vibrations of the carboxylate group.[8]

-

Thermal Stability: While specific decomposition temperatures for deuterated DL-alanine are not widely reported, thermal analysis of non-deuterated L- and D-alanine shows onset of degradation at approximately 226 °C and 232 °C, respectively.[3] The process is characterized by sublimation and complete weight loss.[3] It is expected that the stronger C-D bond would lead to a slight increase in thermal stability for the deuterated analogue.

The following diagram illustrates the cascade of effects stemming from the isotopic substitution of hydrogen with deuterium in DL-Alanine.

References

- 1. DL-Alanine (2,3,3,3-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-1276-1 [isotope.com]

- 2. L-Alanine-d4 | C3H7NO2 | CID 12205373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. [PDF] The crystal structure of l‐alanine | Semantic Scholar [semanticscholar.org]

- 5. Structural isotopic effects in the smallest chiral amino acid: observation of a structural phase transition in fully deuterated alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. [A study of vibrational spectra of L-, D-, DL-alanine in terahertz Domain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raman and neutron scattering study of partially deuterated L-alanine: evidence of a solid-solid phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracing Amino Acid Metabolism with DL-Alanine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Alanine-d3 as a stable isotope tracer for elucidating amino acid metabolism. This document details the underlying principles, experimental methodologies, data interpretation, and the advantages of using this deuterated tracer in metabolic research.

Introduction to Stable Isotope Tracing in Metabolism

Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. By introducing a compound labeled with a heavy, non-radioactive isotope, researchers can track its conversion into various downstream metabolites. This approach provides invaluable insights into the dynamics of metabolic pathways, including flux rates and nutrient utilization, which are critical in understanding both normal physiology and disease states.

Alanine (B10760859) is a key non-essential amino acid central to several metabolic processes, including the glucose-alanine cycle, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.[1] Dysregulation of alanine metabolism has been implicated in various diseases, making it a crucial target for metabolic investigation. This compound, a deuterated form of alanine, serves as an effective tracer for these pathways.

The Role of this compound in Metabolic Tracing

This compound is a racemic mixture of D- and L-alanine where three hydrogen atoms on the methyl group are replaced with deuterium (B1214612). When introduced into a biological system, the deuterium label allows for the distinction between the tracer and the endogenous, unlabeled alanine pool. This enables the precise measurement of its incorporation into other metabolites, providing a quantitative measure of metabolic flux.

The primary metabolic pathways traced by this compound include:

-

Transamination and Pyruvate (B1213749) Metabolism: L-alanine is readily converted to pyruvate through the action of alanine aminotransferase (ALT). The deuterium label is retained on the methyl group of pyruvate, allowing it to be traced as it enters the TCA cycle or is used in other biosynthetic pathways.

-

Gluconeogenesis: In the liver, pyruvate derived from alanine is a major substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. Tracing the deuterium from this compound into glucose provides a direct measure of the contribution of alanine to glucose production.[2]

-

TCA Cycle Activity: Pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the TCA cycle. The deuterium label can be tracked through various TCA cycle intermediates, providing insights into the rate of oxidative metabolism.

D-alanine, the other component of the racemic mixture, is metabolized via D-amino acid oxidase, which also leads to the formation of pyruvate.[3] This allows for the tracing of D-alanine metabolism, which has distinct physiological roles and implications in various organisms.[4]

Advantages of Using this compound

The use of deuterated tracers like this compound offers several advantages:

-

High Sensitivity: Deuterium is not naturally abundant, leading to a low background signal and high sensitivity in detection by mass spectrometry.

-

Minimal Isotope Effect: The kinetic isotope effect for deuterium is generally small for many enzymatic reactions, meaning the labeled molecule behaves similarly to its unlabeled counterpart.

-

Versatility: Deuterium labels can be incorporated into a wide range of metabolites, allowing for the simultaneous tracing of multiple pathways.

Experimental Design and Protocols

A typical metabolic tracing experiment using this compound involves several key steps, from tracer administration to data analysis.

Experimental Workflow

The general workflow for a this compound tracing study is depicted below.

Detailed Methodologies

1. Tracer Administration:

-

In Vitro (Cell Culture):

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate cells for various time points to allow for tracer uptake and metabolism.

-

-

In Vivo (Animal Models):

-

Administer this compound via intravenous infusion or bolus injection. The choice of administration route and dosing will depend on the specific research question.

-

Collect blood or tissue samples at predetermined time points.

-

2. Sample Preparation and Metabolite Extraction:

-

Rapidly quench metabolic activity, typically by flash-freezing samples in liquid nitrogen.

-

Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

Centrifuge the samples to pellet proteins and other cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a vacuum.

3. Mass Spectrometry Analysis:

-

Derivatize the extracted metabolites to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Alternatively, resuspend the dried extract for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

Inject the prepared sample into the GC-MS or LC-MS system.

-

Acquire data in full scan mode or by selected ion monitoring (SIM) to detect the masses of interest, including the unlabeled and deuterated forms of alanine and its downstream metabolites.

Data Analysis and Interpretation

Isotope Enrichment and Metabolic Flux Calculation

The primary data obtained from the mass spectrometer is the isotopic enrichment, which is the fraction of a metabolite pool that is labeled with the tracer. This is calculated by comparing the peak intensities of the labeled (m+3 for alanine-d3) and unlabeled (m+0) isotopologues.

Metabolic flux, or the rate of a metabolic pathway, can be calculated from the rate of change of isotopic enrichment over time. For steady-state flux analysis, the isotopic enrichment at a metabolic steady state is used in conjunction with metabolic models to calculate the relative contributions of different pathways.

Quantitative Data Summary

The following table summarizes a comparison of plasma alanine flux measured using L-[15N]-alanine and L-[3,3,3-2H3]alanine in a study on obese and healthy humans. While this study used L-Alanine-d3, the data provides a valuable reference for expected flux rates and highlights potential differences between different isotopic tracers.

| Subject Group | Tracer | Alanine Flux (μmol·kg⁻¹·min⁻¹) | Correlation (r²) with other tracer |

| Obese (Postabsorptive) | L-[15N]-alanine | ~150 | 0.93 |

| L-[3,3,3-2H3]alanine | ~350 | ||

| Obese (Hypocaloric Diet) | L-[15N]-alanine | ~125 | 0.93 |

| L-[3,3,3-2H3]alanine | ~300 | ||

| Healthy (Postabsorptive) | L-[15N]-alanine | ~200 | 0.93 |

| L-[3,3,3-2H3]alanine | ~500 | ||

| Healthy (Fed) | L-[15N]-alanine | ~300 | 0.93 |

| L-[3,3,3-2H3]alanine | ~700 |

Data adapted from a study comparing alanine flux with different tracers.[5] The study noted that while the absolute flux values differed between the two tracers, they provided equivalent information about changes in alanine kinetics under different nutritional conditions.

Visualization of Metabolic Pathways

The metabolic fate of this compound can be visualized through the central metabolic pathways.

Alanine Metabolism and Entry into the TCA Cycle

Conclusion

This compound is a versatile and powerful tracer for investigating amino acid metabolism. Its application in stable isotope tracing studies provides detailed, quantitative information on the dynamics of key metabolic pathways, including gluconeogenesis and the TCA cycle. The methodologies outlined in this guide provide a framework for researchers to design and execute robust metabolic tracing experiments, ultimately contributing to a deeper understanding of metabolic regulation in health and disease. This knowledge is paramount for the development of novel therapeutic strategies targeting metabolic disorders.

References

- 1. columbia.edu [columbia.edu]

- 2. Simultaneous determination of glucose turnover, alanine turnover, and gluconeogenesis in human using a double stable-isotope-labeled tracer infusion and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alanine flux in obese and healthy humans as evaluated by 15N- and 2H3-labeled alanines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Utilizing DL-Alanine-d3 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become an indispensable tool in metabolic research, allowing for the in vivo quantification of metabolic fluxes and the elucidation of complex biochemical pathways. DL-Alanine-d3 (CD₃CH(NH₂)COOH), a deuterated form of the amino acid alanine (B10760859), serves as a valuable tracer for investigating several key areas of metabolism. This technical guide provides a comprehensive overview of the fundamental principles, experimental considerations, and analytical methodologies for using this compound as a metabolic tracer.

When introduced into a biological system, this compound acts as a probe, allowing researchers to follow the metabolic fate of the alanine molecule. The primary applications for this tracer include the study of gluconeogenesis, protein synthesis, and the interconnectedness of amino acid, carbohydrate, and lipid metabolism.[1] The use of a racemic mixture (DL-alanine) allows for the simultaneous investigation of the distinct metabolic pathways of both L-alanine and D-alanine.

Core Principles of this compound Tracing

The utility of this compound as a tracer lies in the ability to distinguish it from its endogenous, non-labeled counterpart (d0-alanine) using mass spectrometry. The three deuterium (B1214612) atoms on the methyl group result in a mass shift of +3 atomic mass units, enabling precise tracking and quantification.

The central dogma of stable isotope tracing involves the introduction of the labeled compound and subsequent measurement of its incorporation into downstream metabolites or polymers. The rate of appearance of the tracer in these products provides a measure of the metabolic flux through the pathway of interest.[2]

Metabolic Fate of L-Alanine-d3

L-alanine is a non-essential amino acid that plays a pivotal role in the glucose-alanine cycle, a critical pathway for the transport of nitrogen from peripheral tissues to the liver.[3] L-Alanine-d3 will follow these endogenous pathways:

-

Transamination: In various tissues, L-alanine-d3 undergoes reversible transamination, primarily catalyzed by alanine aminotransferase (ALT), to form pyruvate-d3 and glutamate.[4] This reaction is a key link between amino acid and carbohydrate metabolism.

-

Gluconeogenesis: In the liver, the newly formed pyruvate-d3 can be a substrate for gluconeogenesis, leading to the production of deuterated glucose (glucose-d3).[5] By measuring the enrichment of deuterium in glucose, the rate of gluconeogenesis from alanine can be quantified.

-

TCA Cycle Entry: Pyruvate-d3 can also be converted to acetyl-CoA-d3 and enter the tricarboxylic acid (TCA) cycle, thus labeling various TCA cycle intermediates.

-

Protein Synthesis: L-Alanine-d3 is incorporated into newly synthesized proteins. By measuring the enrichment of this compound in protein hydrolysates over time, the fractional synthetic rate (FSR) of specific proteins or mixed protein pools can be determined.

Metabolic Fate of D-Alanine-d3

While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids also have biological roles and distinct metabolic pathways. The metabolism of D-alanine is primarily governed by the enzyme D-amino acid oxidase (DAAO).[6]

-

Oxidative Deamination: DAAO, a flavoenzyme found predominantly in the peroxisomes of the kidney and liver, catalyzes the oxidative deamination of D-alanine-d3 to form imino-pyruvate-d3, ammonia, and hydrogen peroxide.[7][8]

-

Conversion to Pyruvate (B1213749): The imino-pyruvate-d3 is then non-enzymatically hydrolyzed to pyruvate-d3 and ammonia.[7] This pyruvate-d3 can then enter the same metabolic pathways as pyruvate derived from L-alanine (gluconeogenesis, TCA cycle).

Experimental Protocols

While specific protocols will vary based on the research question and model system, a common approach for in vivo human studies is the primed-constant infusion of the stable isotope tracer.

Representative Protocol: Primed-Constant Infusion of this compound in Humans

Objective: To determine whole-body alanine flux and its contribution to gluconeogenesis.

1. Subject Preparation:

- Subjects should fast overnight (10-12 hours) prior to the study.

- Two intravenous catheters are placed in opposite arms: one for tracer infusion and one for blood sampling.

2. Tracer Preparation:

- Sterile solutions of this compound are prepared in 0.9% saline.

- A priming dose is calculated to rapidly achieve isotopic steady-state in the plasma.

- A continuous infusion solution is prepared for a sustained infusion over several hours.

3. Tracer Administration:

- A bolus priming dose of this compound is administered intravenously.[9]

- Immediately following the prime, a continuous infusion of this compound is initiated and maintained at a constant rate for the duration of the study (e.g., 3-4 hours).[9]

4. Sample Collection:

- Baseline blood samples are collected before the tracer infusion begins.

- Blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the continuous infusion to monitor isotopic enrichment in plasma alanine and glucose.

- For studies of protein synthesis, muscle biopsies may be taken at the beginning and end of the infusion period.

5. Sample Processing:

- Blood samples are collected in heparinized tubes and centrifuged to separate plasma.

- Plasma is stored at -80°C until analysis.

- For analysis of plasma amino acids and glucose, proteins are precipitated with an acid (e.g., perchloric acid or trichloroacetic acid) and the supernatant is collected.

- Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C. For FSR determination, the tissue is later processed to isolate proteins, which are then hydrolyzed to their constituent amino acids.

Data Presentation: Quantitative Analysis

The analysis of isotopic enrichment in plasma and tissue samples allows for the calculation of various kinetic parameters. The following table presents representative data for whole-body alanine flux determined using a deuterated alanine tracer.

| Parameter | Value (μmol·kg⁻¹·h⁻¹) | Reference |

| Alanine Flux ([3,3,3-²H₃]-alanine) | 474 ± 41 | [10] |

Note: This data is from a study using [3,3,3-²H₃]-alanine, which is metabolically very similar to the L-enantiomer portion of this compound.

Analytical Methodology: GC-MS Analysis of this compound Enrichment

Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for determining the isotopic enrichment of deuterated amino acids.

Protocol: GC-MS Analysis of Plasma Alanine Enrichment

1. Sample Derivatization:

- Amino acids are polar and non-volatile, requiring chemical derivatization to make them suitable for GC analysis.[11]

- A common and robust method is silylation.[11]

- Procedure:

- An aliquot of the protein-free plasma supernatant is dried under a stream of nitrogen.

- The dried sample is reconstituted in a derivatization reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).

- The mixture is heated (e.g., at 100°C for 1-4 hours) to facilitate the formation of tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.

2. GC-MS Analysis:

- The derivatized sample is injected into the GC-MS system.

- Typical GC-MS Parameters:

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

- Injector Temperature: 250-280°C.

- Oven Program: A temperature gradient is used to separate the amino acid derivatives (e.g., initial temperature of 100°C, ramped to 300°C).

- Carrier Gas: Helium.

- Ionization Mode: Electron Ionization (EI).

- MS Detection: Selected Ion Monitoring (SIM) is used to monitor the specific ions corresponding to the d0-alanine and d3-alanine derivatives. The mass-to-charge ratios (m/z) of characteristic fragments are monitored.

3. Calculation of Isotopic Enrichment:

- The isotopic enrichment is calculated from the relative peak areas of the ions corresponding to the labeled (d3) and unlabeled (d0) alanine.

- The mole percent excess (MPE) is a common way to express enrichment and is calculated as: MPE = [Area(d3) / (Area(d0) + Area(d3))] * 100

- Corrections for the natural abundance of heavy isotopes in the derivatizing agent and the analyte itself are necessary for accurate quantification.

Mandatory Visualizations

Signaling Pathways and Metabolic Fates

Caption: Metabolic fates of L-Alanine-d3 and D-Alanine-d3.

Experimental Workflow

Caption: General experimental workflow for a this compound tracer study.

Conclusion

This compound is a versatile and powerful tracer for the in vivo investigation of key metabolic pathways. By understanding the distinct metabolic fates of the L- and D-enantiomers and employing robust experimental and analytical protocols, researchers can gain valuable insights into gluconeogenesis, protein synthesis, and the broader landscape of intermediary metabolism. This guide provides a foundational framework for the application of this compound in metabolic research and drug development, emphasizing the importance of careful experimental design and precise analytical methodology.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 4. Alanine transaminase - Wikipedia [en.wikipedia.org]

- 5. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 7. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Oral and intravenous tracer protocols of the indicator amino acid oxidation method provide the same estimate of the lysine requirement in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

commercial sources and availability of research-grade DL-Alanine-d3

An In-depth Technical Guide to the Commercial Sources and Availability of Research-Grade DL-Alanine-d3

For researchers, scientists, and professionals in drug development, the accessibility of high-purity, stable isotope-labeled compounds is critical for a range of applications, from metabolic studies to quantitative proteomics. This guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of research-grade this compound.

Commercial Availability and Suppliers

This compound is available from several reputable suppliers of stable isotopes and research chemicals. The compound, a racemic mixture of the D and L optical isomers of deuterated alanine (B10760859), is primarily used as an internal standard in mass spectrometry-based analyses and for metabolic research.[1][2][3] Key commercial suppliers include:

-

Sigma-Aldrich (Merck): A major supplier offering DL-Alanine-3,3,3-d3 with high isotopic purity. They provide detailed product specifications and safety documentation.[4]

-

Cambridge Isotope Laboratories, Inc. (CIL): Specializes in stable isotope-labeled compounds for various research applications, including biomolecular NMR and metabolomics.[1]

-

Cayman Chemical: Offers L-Alanine-d3 intended for use as an internal standard for the quantification of L-alanine by GC- or LC-MS.[3]

-

Santa Cruz Biotechnology, Inc. (SCBT): Provides DL-Alanine-3,3,3-d3 for proteomics research.[5]

-

Vulcanchem: Lists DL-ALANINE (3,3,3-D3) and provides information on its properties and synthesis.[2]

-

CP Lab Safety: Supplies DL-Alanine-3, 3, 3-d3 for professional manufacturing and research laboratory use.[6]

Availability may vary, and for bulk quantities, it is often necessary to contact suppliers directly to request quotes and lead times.[1]

Technical Specifications

The quality and purity of this compound are paramount for its use in sensitive analytical methods. The following tables summarize the key quantitative data for research-grade this compound available from leading suppliers.

Table 1: General Properties of DL-Alanine-3,3,3-d3

| Property | Value | Source(s) |

| Chemical Formula | CD₃CH(NH₂)CO₂H | [5][6] |

| Molecular Weight | 92.11 g/mol | [1][5][6] |

| CAS Number | 53795-94-1 | [5][6] |

| Physical Form | Solid, crystalline powder | [2][4] |

| Melting Point | ~289 °C (with decomposition) | [2][4] |

| Mass Shift | M+3 | [4] |

| Storage | Room temperature, protected from light and moisture | [1][2][6] |

Table 2: Supplier-Specific Purity and Availability

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | DL-Alanine-3,3,3-d3 | 99 atom % D | Quality Level 200 | 1 g |

| Cambridge Isotope Labs | L-Alanine (3,3,3-D₃, 99%) | 99% | ≥98% | 1 g |

| Cayman Chemical | L-Alanine-d₃ | ≥99% deuterated forms | Not specified | 50 mg, 100 mg, 500 mg |

| CP Lab Safety | DL-Alanine-3, 3, 3-d3 | min 98 atom% D | min 98% | 1 gram |

| Vulcanchem | DL-ALANINE (3,3,3-D3) | Not specified | Typical Purity 98% | Not specified |

Note: Purity levels and available sizes are subject to change and should be confirmed with the supplier.

Synthesis and Quality Control

The synthesis of this compound is designed to achieve high isotopic enrichment at the desired methyl position. A common synthetic route involves the condensation of deuterated acetaldehyde (B116499) with ammonium (B1175870) chloride and sodium cyanide.[2] This method facilitates the efficient incorporation of deuterium (B1214612) atoms at the beta-position.[2] The primary challenge in its synthesis is achieving high isotopic purity while maintaining the racemic DL mixture.[2]

Quality control is crucial and typically involves:

-

Mass Spectrometry (MS): To confirm the mass shift (M+3) and verify isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position and extent of deuterium labeling and assess chemical purity.

Key Applications and Experimental Workflows

This compound is a versatile tool in modern research, primarily utilized in metabolomics, proteomics, and metabolic flux analysis.[1][2]

-

Internal Standard for Mass Spectrometry: Its most common application is as an internal standard for the accurate quantification of endogenous alanine in complex biological samples.[3] Because it co-elutes with the unlabeled analyte but is distinguishable by its mass, it can correct for variations in sample preparation and instrument response.

-

Metabolic Studies: It is used as a tracer to track the metabolic fate of alanine in various biological systems, including studies on protein synthesis rates, gluconeogenesis pathways, and amino acid transport.[2]

-

Analytical Method Development: The compound is instrumental in developing and validating robust quantitative MS and NMR-based metabolomics methods.[2]

General Workflow for using this compound as an Internal Standard

The following diagram illustrates a typical experimental workflow for quantifying endogenous alanine using this compound as an internal standard in an LC-MS experiment.

Caption: Workflow for Alanine quantification using this compound.

Conceptual Synthesis Pathway

This diagram outlines a conceptual chemical synthesis route for producing this compound.

Caption: Conceptual synthesis of this compound.

Experimental Protocol: Quantification of Alanine in Plasma

Below is a representative protocol for the quantification of alanine in human plasma using this compound as an internal standard, adapted from common metabolomics methodologies.

Objective: To determine the concentration of L-Alanine in plasma samples via LC-MS/MS.

Materials:

-

This compound (Internal Standard, IS)

-

L-Alanine (Calibration Standard)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (ACN) with 0.1% Formic Acid (FA)

-

Water with 0.1% Formic Acid (FA)

-

LC-MS/MS System

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of L-Alanine in water.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in water.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the L-Alanine stock solution with water to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, calibration standard, and a blank (water), add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL).

-

Add 200 µL of ice-cold Acetonitrile (containing 0.1% FA) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new microcentrifuge tube or HPLC vial.

-

Evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

LC Column: Use a column suitable for polar analytes, such as a HILIC column.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient would start at high organic content (e.g., 95% B) and ramp down to elute polar compounds.

-

Injection Volume: 5-10 µL.

-

MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

-

L-Alanine transition: Q1: m/z 90.1 -> Q3: m/z 44.2

-

This compound transition: Q1: m/z 93.1 -> Q3: m/z 47.2

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (L-Alanine) and the internal standard (this compound).

-

Calculate the peak area ratio (L-Alanine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of L-Alanine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

References

Methodological & Application

Application Notes and Protocols for Using DL-Alanine-d3 as a Metabolic Tracer in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction